molecular formula C7H12O5 B2449177 (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid CAS No. 2550997-50-5

(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid

Cat. No.: B2449177
CAS No.: 2550997-50-5
M. Wt: 176.168
InChI Key: NSNMFWKACGLDJE-HBPOCXIASA-N
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Description

(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound features a six-membered oxane ring with two hydroxyl groups and a carboxylic acid group, making it a versatile molecule in organic synthesis and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of aldol condensation reactions followed by selective reduction and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, followed by catalytic hydrogenation for reduction and mild oxidizing agents like pyridinium chlorochromate for oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that can selectively introduce the desired stereochemistry. These processes are often more environmentally friendly and can be scaled up efficiently. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism by which (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors that facilitate its conversion to active forms.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: A compound with similar hydroxyl and carboxylic acid functionalities but with a different core structure.

    4-Hydroxy-2-quinolones: Compounds with hydroxyl groups and a carboxylic acid group, but with a quinolone core.

Uniqueness

(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on an oxane ring. This combination of features makes it particularly valuable in stereoselective synthesis and as a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

(2R,4S,5R)-4,5-dihydroxy-2-methyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-7(6(10)11)2-4(8)5(9)3-12-7/h4-5,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNMFWKACGLDJE-HBPOCXIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(CO1)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]([C@@H](CO1)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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